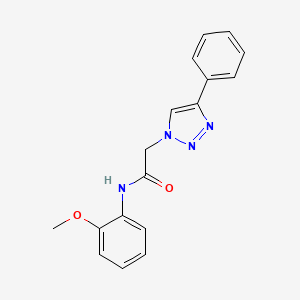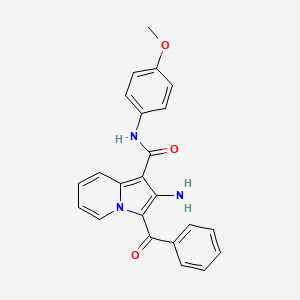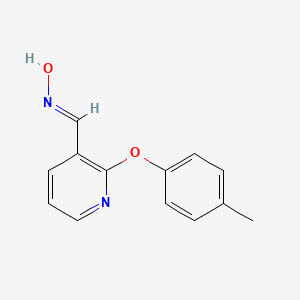
4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure, which includes a quinoline system .
Molecular Structure Analysis
Quinolones have a bicyclic structure that includes a benzene ring fused to a pyridine ring . The specific molecular structure of “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” would include these rings, along with additional functional groups specified in its name.
Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” can undergo would depend on its specific structure and the conditions under which it is reacted.
Aplicaciones Científicas De Investigación
Regioselectivity and Biological Activity
Regioselectivity of N-ethylation Reaction : A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a structurally related compound, reveals its importance in medicinal chemistry due to the compound's biological and synthetic versatility. The study employs DFT methods to investigate the regiosselective ethylation reaction, highlighting the compound's potential in developing pharmacological activities like antibacterial and antiviral properties (Batalha et al., 2019).
Synthesis and Evaluation of Derivatives
Synthesis of Quinoline Derivatives : Research on the synthesis of benzo-, pyrido-, thieno-, and imidazo-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives involves the creation of cyclic hydroxamic acids and related analogues. This work underscores the synthetic versatility of quinoline derivatives and their potential in developing novel compounds with therapeutic applications (Bosch et al., 2011).
Antimicrobial and Antifungal Activities
Antimicrobial Agents : A study synthesizing a series of compounds with the quinazolinone and 4-thiazolidinone framework demonstrated significant in vitro antibacterial and antifungal activities. This research highlights the potential of quinoline derivatives in combating various microbial infections (Desai et al., 2011).
Molecular Modeling and Cholinesterase Inhibition
Cholinesterase Inhibitors : The synthesis, biological evaluation, and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives highlight their application as cholinesterase inhibitors. This study indicates the therapeutic potential of these compounds in treating diseases associated with cholinesterase activity (Tomassoli et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide involves the condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine, followed by cyclization and subsequent reduction to form the final product.", "Starting Materials": [ "2-amino-3-cyanobenzoic acid", "2-thienylmethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine in ethanol using hydrochloric acid as a catalyst to form N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid.", "Step 2: Cyclization of N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid in ethanol using sodium hydroxide as a catalyst to form 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 3: Reduction of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide using sodium borohydride in ethanol to form the final product." ] } | |
Número CAS |
946330-98-9 |
Nombre del producto |
4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide |
Fórmula molecular |
C15H12N2O3S |
Peso molecular |
300.33 |
Nombre IUPAC |
4-hydroxy-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
Clave InChI |
WFURYDVJMDDYGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CS3)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2391881.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)

![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)
![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)

![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)